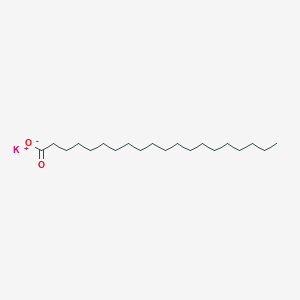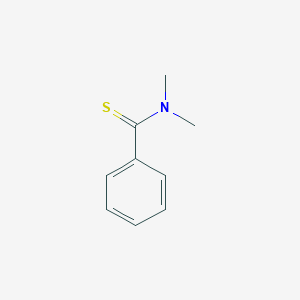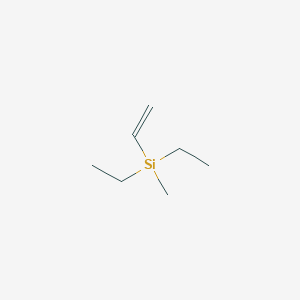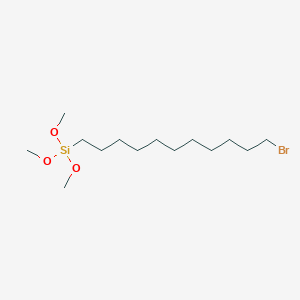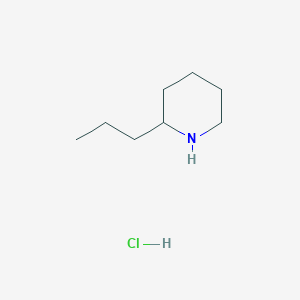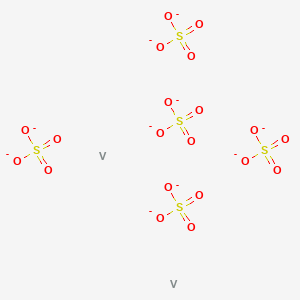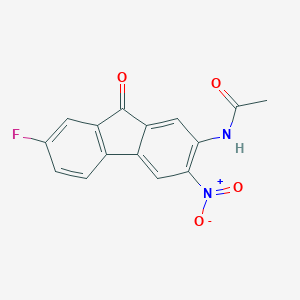
N-(7-Fluoro-3-nitro-9-oxo-9H-fluoren-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Fluoro-3-nitro-9-oxo-9H-fluoren-2-YL)acetamide is a synthetic compound that has been widely used in scientific research. It is a member of the fluorene family of compounds and is known for its diverse range of applications in various fields of research.
Mechanism of Action
The mechanism of action of N-(7-Fluoro-3-nitro-9-oxo-9H-fluoren-2-YL)acetamide is not fully understood. However, it is known to interact with biomolecules such as proteins and nucleic acids. It has been shown to bind to DNA and RNA, causing structural changes that can affect their function. It has also been shown to interact with proteins, altering their conformation and activity.
Biochemical and Physiological Effects:
N-(7-Fluoro-3-nitro-9-oxo-9H-fluoren-2-YL)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to cell death. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(7-Fluoro-3-nitro-9-oxo-9H-fluoren-2-YL)acetamide in lab experiments is its versatility. It can be used in a range of applications, from fluorescent labeling to cancer therapy. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on N-(7-Fluoro-3-nitro-9-oxo-9H-fluoren-2-YL)acetamide. One direction is to further investigate its mechanism of action, particularly its interactions with biomolecules such as proteins and nucleic acids. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, it may be possible to develop new compounds based on the structure of N-(7-Fluoro-3-nitro-9-oxo-9H-fluoren-2-YL)acetamide with improved properties and activity.
Synthesis Methods
The synthesis of N-(7-Fluoro-3-nitro-9-oxo-9H-fluoren-2-YL)acetamide involves the reaction of 7-fluoro-3-nitro-9H-fluorene-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Scientific Research Applications
N-(7-Fluoro-3-nitro-9-oxo-9H-fluoren-2-YL)acetamide has been used in a wide range of scientific research applications. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been used as a precursor for the synthesis of other compounds with potential biological activity.
properties
CAS RN |
16233-04-8 |
|---|---|
Product Name |
N-(7-Fluoro-3-nitro-9-oxo-9H-fluoren-2-YL)acetamide |
Molecular Formula |
C15H9FN2O4 |
Molecular Weight |
300.24 g/mol |
IUPAC Name |
N-(7-fluoro-3-nitro-9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9FN2O4/c1-7(19)17-13-5-12-10(6-14(13)18(21)22)9-3-2-8(16)4-11(9)15(12)20/h2-6H,1H3,(H,17,19) |
InChI Key |
KTQPRYQQIASTDS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2C3=C(C=C(C=C3)F)C(=O)C2=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C=C2C3=C(C=C(C=C3)F)C(=O)C2=C1)[N+](=O)[O-] |
Other CAS RN |
16233-04-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)

